

1-(1-Phenylcyclopropyl)piperazine: A Technical Review of a Phenylpiperazine Scaffold

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Compound of Interest

Compound Name: **1-(1-Phenylcyclopropyl)piperazine**

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Abstract

1-(1-Phenylcyclopropyl)piperazine is a small molecule belonging to the N-arylpiperazine class of compounds. While specific research on this particular molecule is not extensively available in peer-reviewed literature, its structural motifs—a phenyl group directly attached to a piperazine ring, with the addition of a cyclopropyl group—suggest a strong potential for activity within the central nervous system (CNS). The N-arylpiperazine scaffold is a well-established pharmacophore in numerous approved drugs, primarily targeting dopaminergic and serotonergic receptors.^[1] The presence of a cyclopropyl ring can further enhance pharmacological properties such as potency, metabolic stability, and brain permeability.^{[2][3]} This technical guide provides a comprehensive overview of **1-(1-Phenylcyclopropyl)piperazine** by leveraging data from closely related analogs to project its likely synthesis, pharmacological profile, and mechanism of action.

Chemical and Physical Properties

Basic chemical information for **1-(1-Phenylcyclopropyl)piperazine** has been compiled from chemical databases.

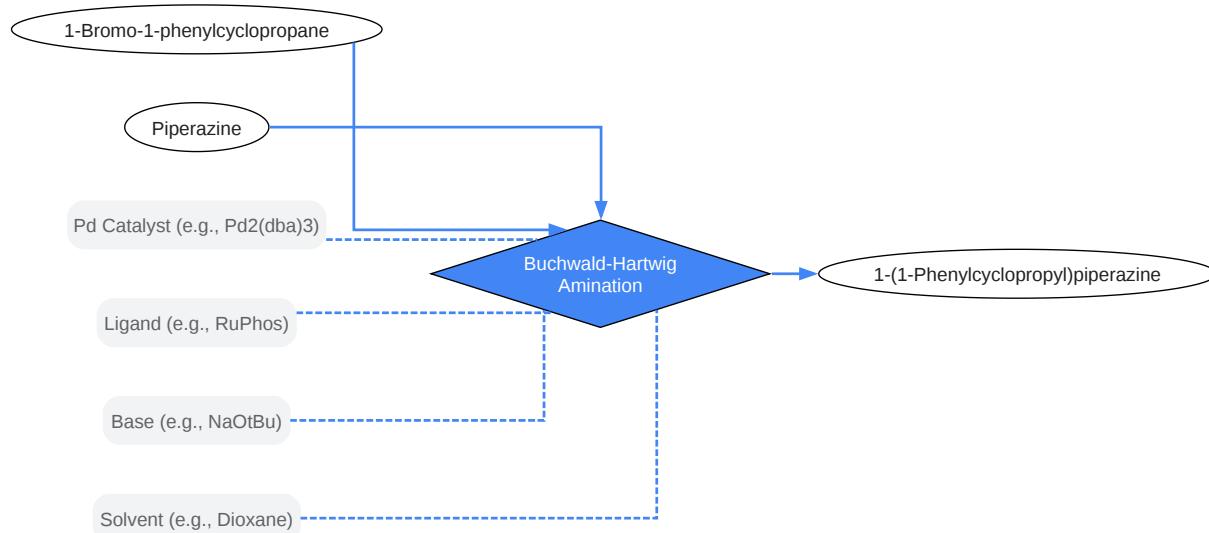
Property	Value	Source
CAS Number	1245647-91-9	[4]
Molecular Formula	C ₁₃ H ₁₈ N ₂	[4]
Molecular Weight	202.30 g/mol	[4]
IUPAC Name	1-(1-phenylcyclopropyl)piperazine	[4]
Synonyms	1-(1-PHENYL-CYCLOPROPYL)-PIPERAZINE, GS-5582	[4]

Synthesis

While a specific, documented synthesis for **1-(1-Phenylcyclopropyl)piperazine** is not readily available in published literature, its synthesis can be inferred from established methods for creating N-aryl piperazine derivatives. A common and effective method is the Buchwald-Hartwig amination reaction.[\[5\]](#)

Hypothetical Synthetic Pathway:

A plausible synthetic route would involve the palladium-catalyzed cross-coupling of 1-bromo-1-phenylcyclopropane with piperazine. The use of a suitable base (e.g., sodium tert-butoxide) and a phosphine ligand (e.g., RuPhos) in an inert solvent like dioxane would be typical for this transformation.



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Figure 1: Hypothetical Synthesis of **1-(1-Phenylcyclopropyl)piperazine**

Experimental Protocol: General Buchwald-Hartwig Amination

The following is a generalized protocol based on similar syntheses of N-arylpiperazines[5]:

- To a dry Schlenk tube under an inert nitrogen atmosphere, add the palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.3-1.5 equivalents).
- Add the aryl halide (1-bromo-1-phenylcyclopropane, 1.0 equivalent) and piperazine (1.1-1.3 equivalents).

- Add the anhydrous solvent (e.g., dioxane or toluene).
- Seal the tube and heat the reaction mixture with vigorous stirring (e.g., at 90-110 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
- After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure **1-(1-phenylcyclopropyl)piperazine**.

Predicted Pharmacological Profile

The N-arylpiperazine moiety is a privileged scaffold that interacts with a range of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.^[6] The specific substitution on the phenyl ring and the piperazine nitrogen dictates the affinity and selectivity for these receptor subtypes.

Dopamine Receptor Activity

Phenylpiperazine derivatives frequently exhibit high affinity for D₂-like dopamine receptors (D₂, D₃, and D₄).^[7] They can act as antagonists, partial agonists, or agonists. The interaction is typically stabilized by a salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in transmembrane domain 3 (Asp114 in D₂) of the receptor.^[8] Aromatic interactions between the phenyl ring of the ligand and aromatic residues within the receptor's binding pocket further contribute to the binding affinity.^[8]

Serotonin Receptor Activity

Arylpiperazines are also well-known for their interactions with various serotonin (5-HT) receptor subtypes.^[9] Many compounds of this class show high affinity for 5-HT_{1A} and 5-HT_{2A} receptors, often acting as partial agonists at 5-HT_{1A} and antagonists at 5-HT_{2A} receptors.^[1] This mixed pharmacology is a hallmark of several atypical antipsychotic drugs. Affinity for other 5-HT receptors, such as 5-HT₇, is also common.^[6]

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Structurally Related Arylpiperazine Analogs

Compound/ Analog	D ₂ Receptor	D ₃ Receptor	5-HT _{1A} Receptor	5-HT _{2A} Receptor	Reference
Aripiprazole	0.34	0.8	1.7	3.4	[1]
Compound 9b	-	-	23.9	39.4	[1]
Compound 12a	300	-	41.5	315	[1]
Analog 12b	40	0.3	High Affinity	-	[7]
Analog 12c	53	0.9	High Affinity	-	[7]

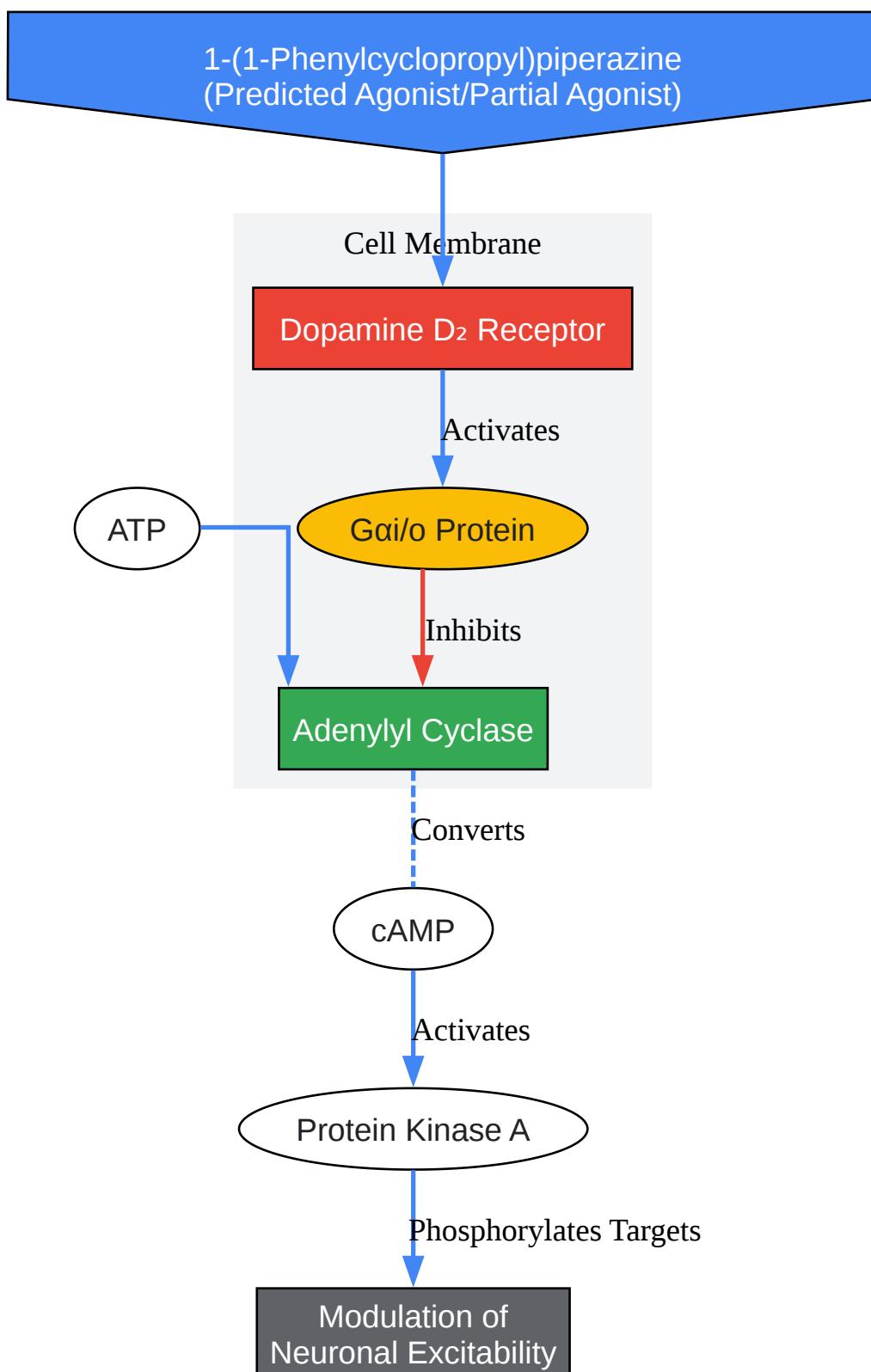
Note: This table presents data for structurally related compounds to infer the potential activity of **1-(1-Phenylcyclopropyl)piperazine**. The specific affinities for the title compound are not available.

Potential Mechanism of Action and Signaling Pathways

Based on the pharmacology of its analogs, **1-(1-Phenylcyclopropyl)piperazine** is likely to modulate dopaminergic and serotonergic neurotransmission.

Dopamine D₂ Receptor Signaling

D₂ receptors are inhibitory Gαi/o-coupled receptors. Agonist or partial agonist activity at these receptors would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA). This pathway is central to the mechanism of action of many antipsychotic medications.

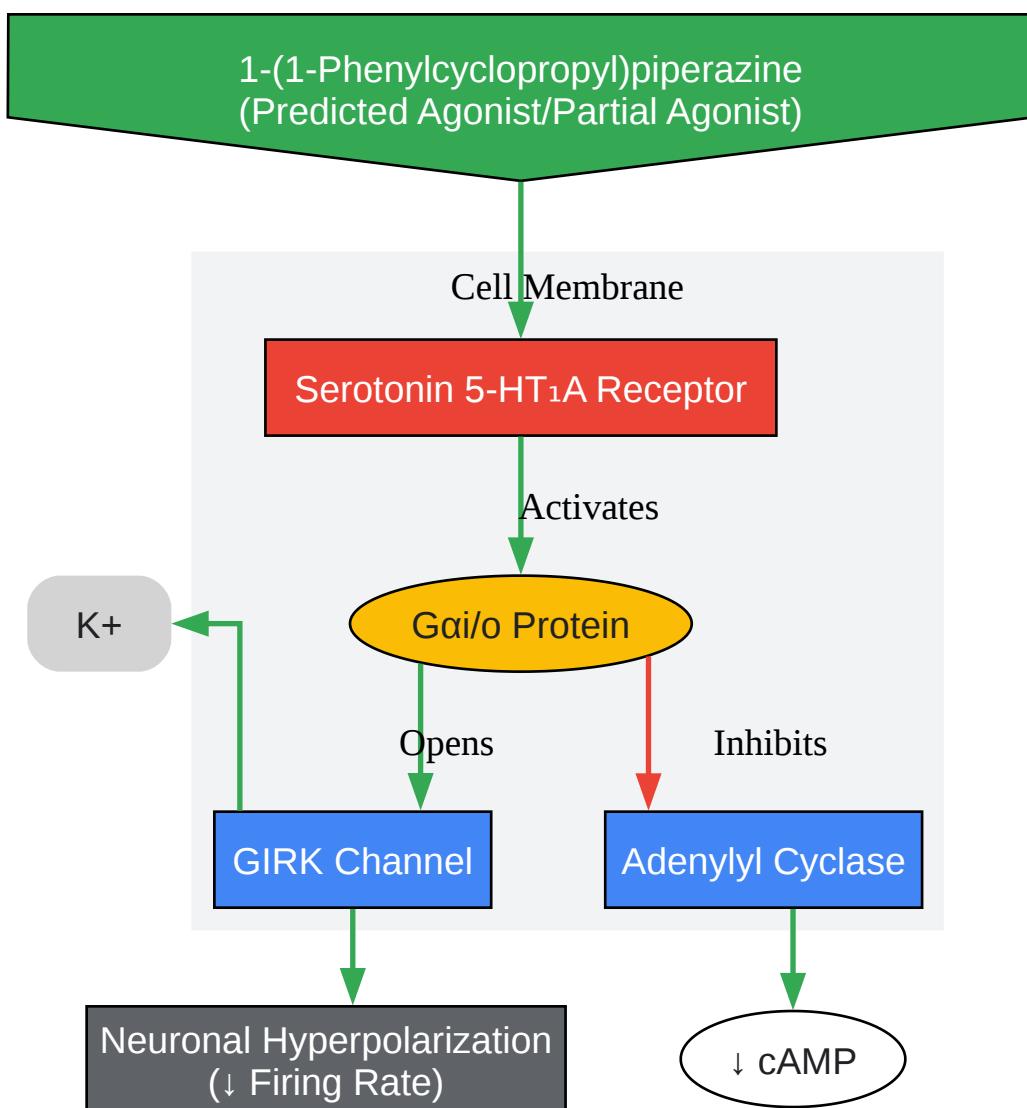


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Figure 2: Predicted Dopamine D₂ Receptor Signaling Pathway

Serotonin 5-HT_{1A} Receptor Signaling

Similar to D₂ receptors, 5-HT_{1A} receptors are also coupled to G_{ai/o} proteins. Their activation leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a decrease in neuronal firing rate.



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Figure 3: Predicted Serotonin 5-HT_{1A} Receptor Signaling Pathway

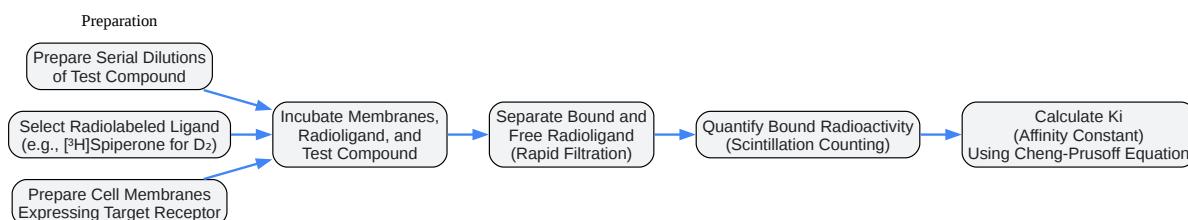
Standard Experimental Protocols

The pharmacological activity of novel compounds like **1-(1-Phenylcyclopropyl)piperazine** is typically assessed through a series of in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Workflow:



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